5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol
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Overview
Description
“5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” is a synthetic organic compound that belongs to the class of phenols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common synthetic routes may include:
Nucleophilic substitution reactions: Introduction of chloro and fluoro groups.
Coupling reactions: Formation of the pyrimidinyl and phenoxy linkages.
Hydroxylation: Introduction of the phenol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring safe handling of reagents and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
“5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes.
Receptor modulation: Interaction with cellular receptors.
Pathway interference: Disruption of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol
- 5-(2-Fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol
Uniqueness
“5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4/c1-30-21-4-2-3-5-22(21)32-23-12-27-14-28-24(23)18-9-8-17(11-20(18)29)31-13-15-6-7-16(26)10-19(15)25/h2-12,14,29H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGVOOOWFMYWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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